molecular formula C27H22N2O6 B12364686 3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

Katalognummer: B12364686
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: MAJYGNYMOANPNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of acyl or alkoxycarbonyl α-functionalized intermediates with appropriate reagents under controlled conditions . The reaction conditions often involve heating in solvents like toluene, sometimes in the absence of an organic base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Wirkmechanismus

The mechanism of action of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione apart is its spiro structure, which provides unique steric and electronic properties

Eigenschaften

Molekularformel

C27H22N2O6

Molekulargewicht

470.5 g/mol

IUPAC-Name

3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione

InChI

InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2

InChI-Schlüssel

MAJYGNYMOANPNU-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.